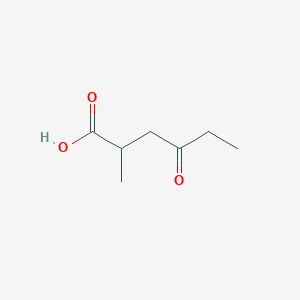

2-Methyl-4-oxohexanoic acid

Beschreibung

2-Methyl-4-oxohexanoic acid (C₇H₁₂O₃, molecular weight 144.17 g/mol) is a branched-chain oxocarboxylic acid featuring a ketone group at the C4 position and a methyl substituent at C2 (Figure 1). Its synthesis involves alkylation of methyl 3-oxopentanoate with methyl 2-bromopropionate under basic conditions (K₂CO₃, tetrabutylammonium iodide), followed by acid hydrolysis to yield the final carboxylic acid. Key spectral data include:

- ¹H NMR (DMSO-d₆): δ 0.90 (t, 3H), 1.05 (d, 3H), 2.37–2.75 (m, 5H).

- ¹³C NMR (DMSO-d₆): δ 209.69 (C4 ketone), 177.12 (C1 carboxylic acid).

- LCMS: m/z 145.2 [M+H]⁺ .

This compound is utilized in pharmaceutical research, particularly in synthesizing indomethacin analogs, highlighting its role as a precursor in drug development .

Eigenschaften

Molekularformel |

C7H12O3 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

2-methyl-4-oxohexanoic acid |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)4-5(2)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

XWNQNPYBBPLMDJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)CC(C)C(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or enzymatic conditions, forming esters. This reaction is fundamental for modifying solubility or volatility in synthetic applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | Alcohols (e.g., methanol, ethanol), acid catalyst (H₂SO₄) or enzymes | Methyl/ethyl esters of 2-methyl-4-oxohexanoic acid |

Nucleophilic Addition Reactions

The ketone group participates in nucleophilic additions, enabling bond formation with amines, alcohols, or hydrides.

2.1. Reaction with Amines

Primary amines react with the ketone to form imines (Schiff bases), while secondary amines may yield enamines.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Imine Formation | Primary amines (e.g., NH₃ derivatives), mild heating | Imine derivatives | † |

† Demonstrated for structural analogs (e.g., 2,2-dimethyl-4-oxohexanoic acid).

Decarboxylation Reactions

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, producing CO₂ and a ketone derivative.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Decarboxylation | Heat (>150°C) or strong bases (e.g., NaOH) | 4-Pentanone derivatives | † |

Biochemical Reactions

In metabolic contexts, keto acids like 2-methyl-4-oxohexanoic acid serve as intermediates in pathways such as:

-

Amino acid metabolism : Transamination reactions involving glutamate dehydrogenase.

-

Citric acid cycle : Potential entry via conversion to acetyl-CoA precursors †.

† Indirect evidence from structurally related compounds (e.g., 2-oxo-4-methylthiobutanoic acid in methionine metabolism).

Comparative Reactivity Table

| Functional Group | Reaction | Typical Reagents | Applications |

|---|---|---|---|

| Carboxylic acid | Esterification | Alcohols, acid catalysts | Polymer synthesis, prodrug design |

| Ketone | Nucleophilic addition | Amines, hydride reagents | Pharmaceutical intermediate synthesis |

| Carboxylic acid | Decarboxylation | Heat, bases | Fuel additives, fragrance synthesis |

This compound’s versatility stems from its bifunctional structure, enabling transformations critical to organic synthesis and biochemical research. Further studies are needed to quantify reaction kinetics and explore catalytic optimizations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-Methyl-2-oxopentanoic Acid (C₆H₈O₃)

- Structural Differences: The ketone group is at C2, and the methyl substituent is at C4, resulting in a shorter carbon backbone (pentanoic acid vs. hexanoic acid) .

- Physicochemical Properties: Property 2-Methyl-4-oxohexanoic Acid 4-Methyl-2-oxopentanoic Acid Molecular Formula C₇H₁₂O₃ C₆H₈O₃ Molecular Weight (g/mol) 144.17 128.13 CAS Number Not provided 816-66-0 Key Applications Pharmaceutical synthesis Laboratory chemical synthesis

- Reactivity: The proximity of the ketone (C2) to the carboxylic acid group in 4-methyl-2-oxopentanoic acid enhances its α-keto acid reactivity, making it more prone to decarboxylation compared to 2-methyl-4-oxohexanoic acid .

Ethyl 4-Methyl-3-oxohexanoate (C₉H₁₄O₃)

- Structural Differences : An ethyl ester replaces the carboxylic acid group, and the ketone is at C3.

- Physicochemical Properties :

- Higher volatility due to the ester moiety.

- Reduced water solubility compared to the carboxylic acid derivatives.

- Applications: Primarily used as an intermediate in organic synthesis, contrasting with the direct pharmaceutical relevance of 2-methyl-4-oxohexanoic acid .

General Trends in Oxocarboxylic Acids

- Acidity: The position of the ketone group influences acidity. For example, 4-methyl-2-oxopentanoic acid (pKa ~2.5) is more acidic than 2-methyl-4-oxohexanoic acid (estimated pKa ~3.0–3.5) due to stabilization of the conjugate base by the adjacent ketone .

- Spectral Signatures: ¹³C NMR: Ketone carbons resonate at ~209–210 ppm for both compounds, but methyl substituents in 2-methyl-4-oxohexanoic acid appear upfield (~17 ppm vs. ~20 ppm in analogs) .

Research Findings and Implications

- Synthetic Utility: 2-Methyl-4-oxohexanoic acid’s longer carbon chain and distal ketone group make it less reactive in nucleophilic attacks compared to 4-methyl-2-oxopentanoic acid, favoring its use in controlled alkylation reactions .

- Thermal Stability: Derivatives of 2-methyl-4-oxohexanoic acid exhibit higher thermal stability (decomposition >200°C) than 4-methyl-2-oxopentanoic acid (<150°C), likely due to reduced steric strain .

Q & A

Q. What analytical techniques are recommended for characterizing 2-Methyl-4-oxohexanoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the structure, focusing on the oxo (C=O) and methyl groups. Compare chemical shifts with analogous compounds (e.g., 4-Methyl-2-oxopentanoic acid, where δ~2.1 ppm corresponds to methyl groups adjacent to carbonyls) .

- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. For example, the molecular ion peak [M+H] for CHO should align with theoretical values (130.14 g/mol) .

- Chromatography: Utilize HPLC or GC with standards for purity assessment. Ensure mobile phases are compatible with carboxylic acids (e.g., acidic buffers to prevent tailing) .

- Database Cross-Referencing: Validate spectral data against PubChem or CAS Common Chemistry entries for structural consistency .

Q. How can 2-Methyl-4-oxohexanoic acid be synthesized in a laboratory?

Methodological Answer:

- Step 1: Precursor Selection

Start with β-keto ester derivatives (e.g., ethyl acetoacetate) for introducing the oxo group. Substitute with methyl groups via alkylation or Grignard reactions . - Step 2: Hydrolysis and Decarboxylation

Hydrolyze the ester under acidic/basic conditions, followed by controlled decarboxylation to retain the oxo functionality . - Step 3: Purification

Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC or HPLC .

Q. What safety protocols are critical for handling 2-Methyl-4-oxohexanoic acid?

Methodological Answer:

- Engineering Controls: Use fume hoods or local exhaust ventilation to limit airborne exposure, especially during synthesis or heating .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Respiratory protection (e.g., N95 masks) is advised if dust generation is possible .

- Waste Management: Neutralize acidic waste with sodium bicarbonate before disposal. Store contaminated materials in labeled, sealed containers .

- Emergency Measures: Provide eyewash stations and emergency showers. For skin contact, wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can metabolic pathways involving 2-Methyl-4-oxohexanoic acid be experimentally investigated?

Methodological Answer:

- Isotopic Labeling: Use C-labeled 2-Methyl-4-oxohexanoic acid to trace metabolic flux in cell cultures. Analyze via LC-MS to identify downstream metabolites (e.g., acetyl-CoA derivatives) .

- Enzyme Assays: Incubate the compound with liver microsomes or recombinant enzymes (e.g., dehydrogenases) to study oxidation/reduction kinetics. Monitor NADH/NAD changes spectrophotometrically .

- Knockout Models: Employ CRISPR/Cas9-modified cell lines lacking specific metabolic enzymes (e.g., acyl-CoA synthetases) to elucidate pathway dependencies .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of 2-Methyl-4-oxohexanoic acid?

Methodological Answer:

- Triangulation: Cross-validate NMR, MS, and IR data. For example, discrepancies in carbonyl stretching (IR ~1700 cm) may indicate tautomerism or hydration artifacts .

- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental results. Adjust for solvent effects .

- Collaborative Validation: Share raw data with independent labs to confirm reproducibility. Publish full spectral parameters (e.g., acquisition temperature, solvent) to reduce ambiguity .

Q. What advanced chromatographic methods quantify trace impurities in 2-Methyl-4-oxohexanoic acid?

Methodological Answer:

- UHPLC-MS/MS: Employ a C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile. Use MRM mode to detect impurities at ppm levels .

- Ion Chromatography: Analyze anionic byproducts (e.g., residual sulfuric acid from synthesis) with a conductivity detector and suppressed carbonate eluents .

- Method Validation: Follow ICH guidelines for linearity (R > 0.995), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .

Key Data for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.